6-bromo-1-(trifluoromethyl)-1H-indole
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Overview
Description
6-Bromo-1-(trifluoromethyl)-1H-indole: is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a bromine atom at the 6th position and a trifluoromethyl group at the 1st position of the indole ring. Indoles are significant in various fields due to their biological activities and are often found in natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-1-(trifluoromethyl)-1H-indole typically involves the bromination of an indole precursor. One common method is the electrophilic bromination of 1-(trifluoromethyl)-1H-indole using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or acetonitrile at room temperature .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient bromination and high yield. The use of automated systems and optimized reaction conditions can enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 6-bromo-1-(trifluoromethyl)-1H-indole can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions with boronic acids to form carbon-carbon bonds, leading to the formation of various substituted indoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products:
- Substituted indoles with various functional groups depending on the nucleophile or coupling partner used in the reaction.
Scientific Research Applications
Chemistry: 6-Bromo-1-(trifluoromethyl)-1H-indole is used as a building block in organic synthesis to create more complex molecules. Its reactivity makes it valuable in the development of new synthetic methodologies and the synthesis of novel compounds.
Biology and Medicine: Indole derivatives, including this compound, are studied for their potential biological activities. They can serve as lead compounds in drug discovery programs targeting various diseases, including cancer, inflammation, and neurological disorders .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, agrochemicals, and pharmaceuticals. Its unique chemical properties make it suitable for applications requiring specific reactivity and stability.
Mechanism of Action
The mechanism of action of 6-bromo-1-(trifluoromethyl)-1H-indole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its bioavailability and efficacy .
Comparison with Similar Compounds
6-Bromo-1-(trifluoromethyl)isoquinoline: Similar in structure but with an isoquinoline ring instead of an indole ring.
6-Bromo-1,1,1-trifluorohexane: Contains a bromine and trifluoromethyl group but lacks the indole ring.
Uniqueness: 6-Bromo-1-(trifluoromethyl)-1H-indole is unique due to its indole core, which is a common scaffold in many biologically active molecules. The presence of both bromine and trifluoromethyl groups enhances its reactivity and potential for diverse chemical transformations.
Properties
CAS No. |
2763780-52-3 |
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Molecular Formula |
C9H5BrF3N |
Molecular Weight |
264 |
Purity |
95 |
Origin of Product |
United States |
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